(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C25H15ClN6OS and its molecular weight is 482.95. The purity is usually 95%.
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Biological Activity
The compound (Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and analgesic activities.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process starting from 4-chlorophenylhydrazine and various intermediates to form the pyrazole and thiazole rings. The structural elucidation is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular formula C22H18ClN3OS2 and the specific arrangement of functional groups.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. The compound under discussion was tested against various cancer cell lines using the NCI 60 cell line screening program. Notably, it showed promising activity at concentrations around 10 µM without inducing cytotoxic effects on normal cells (HEK293) .
Key Findings:
- Active Derivatives: Some derivatives from the same scaffold exhibited excellent anticancer activity with minimal toxicity.
- Mechanism of Action: The compound acts as a non-camptothecin topoisomerase I inhibitor, which is crucial for cancer cell proliferation .
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for its anti-inflammatory and analgesic activities. Research indicates that thiazolo derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. Preliminary SAR studies suggest that modifications in the molecular structure can enhance these activities.
Key Findings:
- Inhibition of COX Enzymes: The compound demonstrated non-selective inhibition of COX-1 and COX-2 while showing better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone .
- Analgesic Activity: In vivo studies indicated significant analgesic effects in animal models, correlating with the presence of specific functional groups in the molecule .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that certain structural features are critical for enhancing biological activity:
- Presence of Heterocycles: The incorporation of thiazole and triazole rings contributes significantly to the bioactivity.
- Substituent Effects: The introduction of electron-withdrawing groups (like Cl) on aromatic rings improves potency by enhancing interactions with biological targets .
Compound Feature | Effect on Activity |
---|---|
Thiazole Ring | Essential for anticancer activity |
Pyrazole Substituents | Enhance anti-inflammatory properties |
Electron-Withdrawing Groups | Improve binding affinity |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Antitumor Activity: A study demonstrated that thiazolo derivatives were effective against leukemia cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
- Analgesic Efficacy: In a model of induced pain in rats, compounds with similar scaffolds exhibited substantial pain relief comparable to established analgesics .
Properties
CAS No. |
956690-37-2 |
---|---|
Molecular Formula |
C25H15ClN6OS |
Molecular Weight |
482.95 |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H15ClN6OS/c26-19-8-6-16(7-9-19)22-18(15-31(29-22)20-4-2-1-3-5-20)14-21-24(33)32-25(34-21)28-23(30-32)17-10-12-27-13-11-17/h1-15H/b21-14- |
InChI Key |
NLVKWSUZVBSFBN-STZFKDTASA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N5C(=NC(=N5)C6=CC=NC=C6)S4 |
solubility |
not available |
Origin of Product |
United States |
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